molecular formula C8H18Cl2N2 B2885182 rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride CAS No. 1820571-13-8

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride

Cat. No.: B2885182
CAS No.: 1820571-13-8
M. Wt: 213.15
InChI Key: VRQAWGLTFFDEEU-UDEVVCKBSA-N
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Description

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl. It is known for its unique bicyclic structure, which includes a three-membered azabicyclo ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride typically involves the following steps:

    Formation of the Azabicyclo Ring: The initial step involves the formation of the azabicyclo ring structure. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization under specific conditions.

    Introduction of the Dimethylamine Group: The next step involves the introduction of the dimethylamine group. This can be done through a nucleophilic substitution reaction, where a dimethylamine source reacts with the intermediate compound.

    Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring consistent product quality.

    Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dimethylamine group.

Scientific Research Applications

rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-[(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]dimethylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the dimethylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

1-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]-N,N-dimethylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-10(2)5-8-6-3-9-4-7(6)8;;/h6-9H,3-5H2,1-2H3;2*1H/t6-,7+,8?;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQAWGLTFFDEEU-VOAUATQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1C2C1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1[C@H]2[C@@H]1CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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